N-(3-chloro-4-methoxyphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
This compound features a 1,2,4-triazolo[4,3-a]pyrazine core substituted at position 8 with a 3,5-dimethylpiperidin-1-yl group and at position 2 with an acetamide moiety bearing a 3-chloro-4-methoxyphenyl substituent. Its molecular formula is C₂₂H₂₄ClN₇O₃, with a molecular weight of 494.93 g/mol. The chloro and methoxy groups enhance lipophilicity and electronic effects, which may influence binding affinity and metabolic stability .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN6O3/c1-13-8-14(2)11-26(10-13)19-20-25-28(21(30)27(20)7-6-23-19)12-18(29)24-15-4-5-17(31-3)16(22)9-15/h4-7,9,13-14H,8,10-12H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZZFDZWRGNKHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-[8-(3,5-dimethylpiperidin-1-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests various biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following identifiers:
- Molecular Formula : CHClNO
- IUPAC Name : 3-(3-chloro-4-methoxyphenyl)-N-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide
- SMILES : CC(CC(C)C1)CN1C(CNC(C(c1c2cccc1)=NN(c(cc1)cc(Cl)c1OC)C2=O)=O)=O
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of Cell Proliferation : Research has shown that derivatives of triazolo-pyrazine compounds can inhibit cell growth in various cancer cell lines. The IC values reported for similar compounds range from 5.8 nM to 275 nM for different cellular targets .
The proposed mechanism involves the inhibition of specific kinases or pathways crucial for cancer cell survival and proliferation:
- Anaplastic Lymphoma Kinase (ALK) : Compounds in this class have shown potent inhibitory activity against ALK, which is implicated in several malignancies.
- Apoptosis Induction : By activating apoptotic pathways in cancer cells, these compounds may promote cell death.
Case Study: Compound CJ-2360
In a study involving CJ-2360 (a related compound), it was found to be an orally active inhibitor of ALK with significant effects on tumor growth in preclinical models. The findings highlight the potential of similar compounds in targeted cancer therapy .
Comparative Analysis of Related Compounds
A comparative analysis of related compounds reveals varying degrees of biological activity:
| Compound Name | IC (nM) | Target |
|---|---|---|
| CJ-2360 | 5.8 | ALK |
| CJ-2355 | 275 | KARPAS-299 |
| N-(3-chloro...) | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Analysis
Table 1: Structural Comparison of Key Analogues
| Compound Name | Core Structure | Position 8 Substituent | Acetamide Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| Target Compound | 1,2,4-triazolo[4,3-a]pyrazine | 3,5-dimethylpiperidin-1-yl | 3-chloro-4-methoxyphenyl | C₂₂H₂₄ClN₇O₃ | 494.93 |
| N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)-1-piperazinyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide | 1,2,4-triazolo[4,3-a]pyrazine | 4-(2-methylphenyl)piperazinyl | 3-isopropylphenyl | C₂₇H₃₁N₇O₂ | 485.59 |
| NE-018 (Lenalidomide derivative) | Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine | 4-chlorophenyl, trimethyl groups | Complex PEG-linked phenylacetamide | C₄₄H₄₆ClFN₁₀O₈S | 915.41 |
Key Observations:
Core Heterocycle: The target compound shares the 1,2,4-triazolo[4,3-a]pyrazine core with the analogue from , while NE-018 () uses a fused thieno-triazolo-diazepine system, which introduces conformational rigidity .
Acetamide Modifications: The 3-chloro-4-methoxyphenyl substituent in the target compound introduces electron-withdrawing (Cl) and electron-donating (OCH₃) groups, optimizing solubility and binding interactions.
Pharmacological Implications (Hypothetical)
While specific activity data for the target compound is unavailable, structural comparisons suggest:
- Enhanced Selectivity : The 3,5-dimethylpiperidinyl group may reduce off-target effects compared to piperazinyl analogues due to steric constraints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
